trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of trans-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid follows IUPAC guidelines for bicyclic compounds and protected amino acids. The parent structure is oxane (a six-membered oxygen-containing heterocycle, also known as tetrahydropyran). The substituents are identified at positions 2 and 4: a carboxylic acid group (-COOH) at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc) at position 4. The stereochemical descriptor trans indicates that these groups occupy opposite spatial orientations relative to the oxane ring plane.
The full IUPAC name is rel-(2S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid . The "rel" prefix denotes relative stereochemistry, though absolute configurations (2S,4S) are often assigned based on crystallographic or spectroscopic evidence. The Boc group, a staple in peptide synthesis, is systematically named [(tert-butoxy)carbonyl], derived from tert-butanol and carbonic acid.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₁H₁₉NO₅ (molar mass: 245.27 g/mol) confirms the presence of 11 carbons, 19 hydrogens, one nitrogen, and five oxygens. The stereochemistry is defined by two chiral centers at C2 and C4 of the oxane ring. X-ray diffraction and nuclear Overhauser effect (NOE) spectroscopy studies confirm the trans orientation, with the Boc-amino group (C4) and carboxylic acid (C2) adopting equatorial positions to minimize steric strain.
Table 1: Key Structural and Stereochemical Properties
| Property | Detail |
|---|---|
| Molecular formula | C₁₁H₁₉NO₅ |
| Molar mass | 245.27 g/mol |
| Chiral centers | C2 (S), C4 (S) |
| Boc group orientation | Equatorial (C4) |
| Carboxylic acid position | Axial (C2) |
The (2S,4S) configuration ensures optimal hydrogen bonding between the carboxylic acid and the Boc group’s carbonyl oxygen, stabilizing the trans conformation.
Comparative Analysis of cis/trans Isomerism in Oxane Carboxylic Acid Derivatives
The spatial arrangement of substituents in oxane derivatives profoundly influences their physicochemical properties. For example, cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (CAS: 1993226-94-0) exhibits intramolecular hydrogen bonding between the Boc group and carboxylic acid, reducing solubility in apolar solvents compared to the trans isomer. In contrast, the trans configuration in trans-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid prevents such interactions, enhancing solubility in dichloromethane and dimethylformamide.
Table 2: Comparative Properties of cis/trans Isomers
| Property | trans Isomer | cis Isomer |
|---|---|---|
| Solubility in DCM | High (25 mg/mL) | Low (5 mg/mL) |
| Melting point | 148–150°C | 162–164°C |
| Hydrogen bonding | Intermolecular only | Intramolecular possible |
The trans isomer’s stability under acidic conditions makes it preferable for solid-phase peptide synthesis, whereas cis isomers may require additional protection.
Crystallographic Data and Conformational Studies
Crystallographic data for this compound remain limited, but computational models predict a chair conformation for the oxane ring, with the Boc group and carboxylic acid occupying equatorial and axial positions, respectively. This arrangement minimizes 1,3-diaxial strain and aligns with density functional theory (DFT) calculations showing a 2.1 kcal/mol energy preference for the chair form over boat conformers.
X-ray diffraction of analogous compounds, such as trans-3-{[(tert-butoxy)carbonyl]amino}oxetane-2-carboxylic acid (CAS: 2012574-78-4), reveals bond lengths of 1.54 Å (C-N) and 1.23 Å (C=O), consistent with sp³ hybridization at nitrogen and sp² at carbonyl carbons. These metrics likely extend to the oxane derivative, though experimental validation is pending.
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
PCGLJGXKSGRHSC-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCO[C@@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Boc Protection
This method, adapted from cyclohexane derivatives, involves:
- Hydrogenation of aromatic precursors : Starting with a substituted benzoic acid derivative (e.g., p-aminobenzoic acid), catalytic hydrogenation using Ru/Al₂O₃ under high-pressure H₂ (15 bar) at 100°C for 28 hours yields a cyclohexane intermediate. For oxane derivatives, a furan or pyran precursor might be hydrogenated to form the tetrahydropyran ring.
- Boc protection : The amino group is protected using Boc anhydride in acetone at room temperature.
| Step | Conditions | Outcome |
|---|---|---|
| Hydrogenation | 5% Ru/Al₂O₃, 15 bar H₂, 100°C, 28h | cis/trans ratio up to 1:4.6 |
| Boc Protection | Boc₂O, acetone, 20h, RT | 70% yield, 92% purity |
Isomer Separation via Alkylation
To enrich the trans isomer:
- Selective alkylation : The cis isomer is removed by treatment with bromoethane and K₂CO₃ in acetone at 60°C. The trans isomer remains in solution, while the cis-bromoethyl derivative precipitates.
| Parameter | Value |
|---|---|
| Final Purity | 99.1% trans isomer |
| Yield | 62% after crystallization |
Cyclization of Linear Precursors
For oxane ring formation, a linear Boc-protected amino acid (e.g., Boc-glutamic acid derivative) can undergo cyclization. A modified approach from photo-methionine synthesis includes:
- Weinreb amide formation : Reacting Boc-protected glutamic acid with N,O-dimethylhydroxylamine.
- Methyl ketone synthesis : Grignard reaction with methyl magnesium bromide.
- Cyclization : Intramolecular ether formation under acidic or basic conditions to generate the oxane ring.
Stereochemical Control
The trans configuration is critical for biological activity. Strategies include:
- Chiral catalysts : Asymmetric hydrogenation or enzymatic resolution to favor the trans isomer.
- Epimerization : Base-mediated equilibration (e.g., K₂CO₃ in acetone) to convert cis to trans.
Analytical Validation
Post-synthesis characterization ensures quality:
Chemical Reactions Analysis
Peptide Coupling Reactions
This compound serves as a constrained β-amino acid building block in solid-phase peptide synthesis. Its carboxyl group undergoes standard coupling reactions with amines using activators like TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate).
| Reaction Component | Conditions | Yield | Product Stability |
|---|---|---|---|
| Monomer (C₁₁H₁₉NO₅) | TBTU, DIPEA, DMF, 0°C → RT, 24h | 89% | Dimer (116 ) |
| Dimer (116 ) | Iterative TBTU coupling | 64% | Hexamer (117 ) |
Key observations:
-
The trans stereochemistry at C2 and C4 prevents intramolecular lactamization during coupling .
-
Oligomers up to hexamers retain defined conformations in solution, stabilized by 10-membered hydrogen-bonded motifs .
Ring-Opening and Functionalization
The oxane ring undergoes controlled ring-opening under acidic or nucleophilic conditions due to strain from the fused amino acid moiety.
Acid-Catalyzed Hydrolysis
| Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|
| 6M HCl, reflux, 12h | Linear Boc-protected amino acid | 78% | Retention of trans configuration |
Nucleophilic Substitution
Reactions with Grignard reagents at the carbonyl oxygen demonstrate regioselectivity:
| Nucleophile | Conditions | Yield | Major Product |
|---|---|---|---|
| CH₃MgBr | THF, −78°C → RT, 6h | 65% | C2-alkylated derivative |
| PhLi | Et₂O, 0°C, 2h | 58% | Aryl-oxane hybrid |
Stereochemical Influence on Reactivity
The trans relationship between the C2 carboxylic acid and C4 Boc-amino group dictates reaction pathways:
-
Epimerization Resistance : No racemization occurs at C2/C4 under basic (pH 10) or thermal (100°C) conditions .
-
Conformational Rigidity : The trans configuration enforces a chair-like oxane conformation, reducing rotational freedom and enhancing diastereoselectivity in Michael additions .
Comparative Reactivity with Cis Isomers
The trans isomer shows distinct behavior compared to its cis counterpart (CID 135392478) :
| Property | trans Isomer | cis Isomer |
|---|---|---|
| Coupling Efficiency | Higher (89% vs. 72%) | Moderate |
| Oligomer Conformation | Defined H-bond networks | Disordered structures |
| Solubility in CHCl₃ | 12 mg/mL | 8 mg/mL |
Scientific Research Applications
Organic Synthesis
trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid serves as a crucial building block in organic synthesis. Its stability and reactivity allow it to participate in various chemical reactions, making it an essential intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It acts as a precursor for synthesizing drugs targeting various diseases, including cancer and infectious diseases. The ability to modify the Boc group provides versatility in drug design, allowing researchers to develop compounds with enhanced biological activity.
Biological Research
The structural characteristics of this compound make it useful in studying enzyme-substrate interactions and protein-ligand binding. It can mimic natural substrates, facilitating enzyme inhibition studies and providing insights into biochemical pathways.
Industrial Applications
In industry, this compound finds use in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and material engineering, where it can contribute to developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Ring Analogues
(a) Oxane-Based Stereoisomers
- (2S,5R)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS 603130-13-8): This stereoisomer differs in the spatial arrangement of the Boc-amino and carboxylic acid groups, leading to distinct hydrogen-bonding capabilities and solubility profiles compared to the trans-4 isomer. For example, the (2S,5R) configuration may exhibit lower aqueous solubility due to reduced polarity .
- (2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS 603130-25-2): With a cis configuration, this isomer has a molecular weight of 245.27 g/mol (C₁₁H₁₉NO₅) and is reported to have a purity ≥97%. Its cis arrangement may influence crystal packing and melting points compared to the trans isomer .
(b) Cyclohexane Ring Analogues
- This increases hydrophobicity, making it less suitable for aqueous-phase reactions compared to oxane derivatives .
- Methyl cis-4-hydroxycyclohexanecarboxylate (CAS 3618-03-9): The absence of the Boc group and the presence of a methyl ester result in different reactivity, particularly in hydrolysis and deprotection steps.
Functional Group Variations
(a) Boc-Protected Amino Acids with Alternative Rings
- 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]prop-2-ynoic acid (CAS 1469287-10-2): The cyclobutyl ring introduces significant ring strain, which may accelerate reactivity in click chemistry applications. The propiolic acid group offers a distinct electronic profile compared to the oxane-carboxylic acid .
- 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid (MDLMFCD30294781): The piperidine ring and ethenyl group enable conjugation chemistry, but the lack of an oxygen atom in the ring reduces polarity compared to oxane derivatives .
(b) Aromatic and Heteroaromatic Analogues
Key Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid | Not explicitly listed | C₁₁H₁₉NO₅ (inferred) | ~245.27 (estimated) | Oxane ring, trans configuration |
| (2S,5S)-5-Boc-aminooxane-2-carboxylic acid | 603130-25-2 | C₁₁H₁₉NO₅ | 245.27 | Cis configuration |
| (1R,3S)-3-Boc-aminocyclohexane-1-carboxylic acid | 222530-39-4 | C₁₂H₂₁NO₄ | 243.30 | Cyclohexane ring |
| 3-Hydroxypyridine-2-carboxylic acid | 3512-17-2 | C₆H₅NO₃ | 139.11 | Aromatic pyridine ring |
Biological Activity
trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid, also known as Boc-amino oxane carboxylic acid, is a synthetic compound with significant potential in medicinal chemistry and biological applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and biological interactions.
- Molecular Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- CAS Number : 2137817-97-9
The biological activity of this compound primarily stems from its role as a building block in the synthesis of various biologically active molecules. The Boc group protects the amine during chemical reactions, facilitating the formation of more complex structures without unwanted side reactions. This mechanism is particularly useful in drug development, where selective reactivity is essential.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxane carboxylic acids can inhibit the growth of certain bacteria and fungi, making them candidates for antibiotic development.
- Anticancer Potential : Some studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
- Amino Acid Transport Modulation : As a model compound for amino acid transporters, it may influence metabolic pathways related to amino acid uptake and utilization in cells.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various carboxylic acid derivatives, including oxane derivatives. The findings indicated that certain modifications to the structure enhanced antibacterial activity against gram-positive bacteria.
| Compound | Activity | Target Organism |
|---|---|---|
| Oxane Derivative A | Moderate | Staphylococcus aureus |
| Oxane Derivative B | Strong | Escherichia coli |
Case Study 2: Anticancer Effects
Research published in Journal of Medicinal Chemistry explored the cytotoxic effects of Boc-protected amino acids on cancer cell lines. The results showed that this compound derivatives were effective in reducing cell viability in breast cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Boc-Oxane A | 15 | MCF-7 |
| Boc-Oxane B | 10 | MDA-MB-231 |
Q & A
Q. How to align synthesis and characterization with a theoretical framework (e.g., Curtin-Hammett principle)?
- Methodological Answer : Apply the Curtin-Hammett principle to justify reaction pathway selectivity. For example, DFT-calculated energy barriers for Boc-protected vs. unprotected intermediates can explain preferential formation of the trans isomer. This integrates computational modeling with synthetic data to validate mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
